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Compound of Interest

2-(2-Formyl-6-
Compound Name: ) )
methoxyphenoxy)propanoic acid

Cat. No.: B046132

An In-depth Technical Guide to 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Due to a lack of extensive
experimental data in publicly available literature, this document combines established
information with predicted properties and proposed experimental protocols. It is designed to
serve as a foundational resource for researchers and professionals involved in drug discovery
and development, offering insights into the synthesis, characterization, and potential biological
significance of this compound.

Chemical and Physical Properties

The fundamental identifying characteristics of 2-(2-Formyl-6-methoxyphenoxy)propanoic
acid are well-established. However, a significant portion of its physical properties have not
been experimentally determined and reported in the literature. The following tables summarize
both known and computationally predicted data to provide a comprehensive profile of the
compound.
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Table 1: General and Chemical Properties

Property Value Source
2-(2-Formyl-6-

IUPAC Name methoxyphenoxy)propanoic PubChem[1]
acid

CAS Number 590395-57-6 PubChem[1]

Molecular Formula C11H120s5 PubChem[1]

Molecular Weight 224.21 g/mol PubChem[1]

) CC(C(=0)O)OC1=C(C=CC=C

Canonical SMILES PubChem[1]
10C)C=0
DXXCAUDRFSLKGO-

InChl Key PubChem[1]

UHFFFAOYSA-N

Table 2: Predicted Physical Properties
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Property Predicted Value Notes

Prediction based on

structurally similar compounds.

Melting Point 110-130 °C ) o
Experimental verification is
required.

Predicted using computational
N ) models. The compound may
Boiling Point 385.5 £ 32.0 °C at 760 mmHg

decompose at higher

temperatures.

Predicted based on the
Soluble in methanol, ethanol,

. presence of polar functional
Solubility DMSO, and ethyl acetate.

) ] groups and a significant
Sparingly soluble in water.
nonpolar backbone.

Estimated for the carboxylic

pKa 3.5-45 )
acid group.
Predicted octanol-water
LogP 15-25 partition coefficient, suggesting

moderate lipophilicity.

Proposed Synthesis

A plausible and efficient method for the synthesis of 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid is the Williamson ether synthesis. This well-established
reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the
phenoxide ion of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) would react with a 2-
halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic
acid.

General Experimental Protocol

Materials:

o 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
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o Ethyl 2-bromopropanoate (or a similar 2-halopropanoate ester)

o Potassium carbonate (K2CQOs) or another suitable base

o Acetone or N,N-Dimethylformamide (DMF) as solvent

e Sodium hydroxide (NaOH) or Lithium hydroxide (LIOH) for hydrolysis

e Hydrochloric acid (HCI) for acidification

e Dichloromethane or Ethyl acetate for extraction

e Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSQOa) for drying
Procedure:

e Step 1: Etherification:

o To a solution of 2-hydroxy-3-methoxybenzaldehyde in acetone or DMF, add an excess of
potassium carbonate.

o Stir the mixture at room temperature for 30 minutes to form the phenoxide.
o Add ethyl 2-bromopropanoate dropwise to the reaction mixture.

o Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

o Upon completion, cool the mixture to room temperature and filter to remove the inorganic
salts.

o Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.
e Step 2: Hydrolysis:
o Dissolve the crude ester in a mixture of ethanol and water.

o Add a stoichiometric amount of sodium hydroxide or lithium hydroxide.
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o Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
o Remove the ethanol under reduced pressure.

o Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl
acetate to remove any unreacted starting materials.

o Acidify the aqueous layer to a pH of approximately 2 using dilute hydrochloric acid, which
will precipitate the carboxylic acid product.

Purification

The crude 2-(2-Formyl-6-methoxyphenoxy)propanoic acid can be purified by the following
methods:

o Recrystallization: The precipitated solid can be recrystallized from a suitable solvent system,
such as an ethanol/water or ethyl acetate/hexane mixture.

o Column Chromatography: If further purification is required, silica gel column chromatography
can be employed using a solvent gradient of ethyl acetate in hexane.

Characterization

The structure and purity of the synthesized compound should be confirmed using a
combination of the following analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR should show characteristic peaks for the aromatic protons, the aldehyde proton,
the methoxy group protons, the methyl group protons of the propanoic acid moiety, and
the methine proton.

o 13C NMR will confirm the presence of the carbonyl carbons (aldehyde and carboxylic acid),
aromatic carbons, and aliphatic carbons.

« Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands
for the O-H stretch of the carboxylic acid, the C=0 stretch of the aldehyde and carboxylic
acid, and C-O stretching of the ether and methoxy groups.
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e Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak
corresponding to the molecular weight of the compound (m/z = 224.21).

» Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid in the scientific literature, its structural features suggest
potential areas for investigation. The presence of a substituted phenoxyalkanoic acid scaffold is
found in various biologically active molecules.

In Silico Screening and Target Identification

A preliminary assessment of potential biological activity can be performed using computational
methods.

Workflow for In Silico Analysis:

o Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify
known compounds with high structural similarity to the target molecule. The biological
activities of these similar compounds can provide initial hypotheses.

e Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical
features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic
groups) to screen virtual compound libraries for potential protein targets.

o Molecular Docking: Once potential protein targets are identified, molecular docking studies
can be performed to predict the binding mode and estimate the binding affinity of 2-(2-
Formyl-6-methoxyphenoxy)propanoic acid to the active site of these proteins.

o ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution,
Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-
likeness.

Experimental Validation
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Following in silico predictions, experimental validation is crucial. A general workflow for
experimental validation would involve:

 In Vitro Assays: Based on the predicted targets, appropriate in vitro assays should be
conducted. For example, if a kinase is a predicted target, a kinase inhibition assay would be

performed.

o Cell-Based Assays: If the compound shows promising in vitro activity, its effects can be
further investigated in relevant cell-based models to assess its cellular potency and
mechanism of action.

 In Vivo Studies: For compounds with significant in vitro and cellular activity, further evaluation
in animal models would be the next step to determine efficacy and safety.

Visualizations
Proposed Synthesis Workflowdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« 1. Calculating physical properties of organic compounds for environmental modeling from
molecular structure - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Physical and chemical properties of 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046132#physical-and-chemical-properties-of-2-2-
formyl-6-methoxyphenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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